molecular formula C13H16N4O3 B2772071 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine CAS No. 1396886-19-3

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine

Cat. No.: B2772071
CAS No.: 1396886-19-3
M. Wt: 276.296
InChI Key: ISDBLOCGDMRXQD-UHFFFAOYSA-N
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Description

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Incorporation of the Pyrazine Moiety: The pyrazine ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Biological Activity

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound consists of a morpholine ring attached to an azetidine moiety, which is further substituted with a pyrazine-2-carbonyl group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions.
  • Attachment of the Morpholine Group : Introduced via nucleophilic substitution.
  • Incorporation of the Pyrazine Moiety : Accomplished through palladium-catalyzed cross-coupling methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it may inhibit certain enzymes involved in cancer progression or inflammatory processes, suggesting its potential as an anti-cancer and anti-inflammatory agent .

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells. This is likely mediated through its interaction with key regulatory proteins involved in cell cycle control and apoptosis pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes relevant to cancer and inflammatory pathways. For instance, it may act on kinases or phosphodiesterases, which are critical in various signaling cascades .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds known for their biological activities:

Compound NameBiological ActivityKey Mechanism
Pyrazolo[3,4-d]pyrimidineCDK2 inhibitionEnzyme inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntitumor activityTargeting multiple kinases
This compoundAntitumor & anti-inflammatoryEnzyme inhibition and receptor binding

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Cancer Studies : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating potent cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Properties

IUPAC Name

morpholin-4-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-12(16-3-5-20-6-4-16)10-8-17(9-10)13(19)11-7-14-1-2-15-11/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBLOCGDMRXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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